molecular formula C24H28O4 B5828488 9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B5828488
M. Wt: 380.5 g/mol
InChI Key: PWAFNLBCSVUWHK-UHFFFAOYSA-N
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Description

The compound 9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the 1,8-dioxo-octahydroxanthene family, characterized by a rigid tricyclic xanthene core with two ketone groups at positions 1 and 6. The 3-methoxyphenyl substituent at position 9 modulates electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. This compound is typically synthesized via acid-catalyzed cyclocondensation of dimedone with substituted benzaldehydes under solvent or solvent-free conditions, yielding products recrystallized from ethanol or other solvents .

Properties

IUPAC Name

9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-23(2)10-16(25)21-18(12-23)28-19-13-24(3,4)11-17(26)22(19)20(21)14-7-6-8-15(9-14)27-5/h6-9,20H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAFNLBCSVUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(3-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound belonging to the xanthene family. Compounds in this category are known for their diverse biological activities including anti-inflammatory, antimicrobial, antiviral properties, and applications in photodynamic therapy. This article provides a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure

The chemical formula of the compound is C24H28O5C_{24}H_{28}O_5. The structure features two cyclohexene rings which adopt envelope conformations. The presence of methoxy and other functional groups contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that xanthene derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance:

  • E. coli and Staphylococcus aureus were notably affected by xanthene derivatives in laboratory settings .

2. Antiviral Activity

Xanthene derivatives have demonstrated antiviral properties against several viruses. The mechanism often involves the inhibition of viral replication processes:

  • Compounds structurally related to xanthene have been reported to inhibit viral entry and replication in vitro .

3. Anti-inflammatory Properties

The anti-inflammatory effects of xanthene derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production:

  • In vivo studies indicated that these compounds can significantly reduce inflammation markers in animal models .

The biological activities of xanthene derivatives are attributed to their ability to interact with cellular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses:

  • For example, inhibition of trypanothione reductase (TryR) has been noted as a potential mechanism for the observed biological effects .

Case Studies

Several studies have investigated the biological activity of xanthene derivatives:

StudyFindings
Chibale et al., 2003Demonstrated inhibitory activity towards TryR .
Hafez et al., 2008Reported anti-inflammatory activity in animal models .
Ashry et al., 2006Found antimicrobial effects against various pathogens .
Dimmock et al., 1988Identified antibacterial and antiviral activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Xanthene derivatives have been extensively studied for their antimicrobial and antiviral properties . Research indicates that compounds like 9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit significant activity against various pathogens. For instance:

  • Antimicrobial Activity : Studies have shown that xanthene derivatives can inhibit the growth of bacteria and fungi. Specific derivatives have been reported to possess potent activity against strains such as Staphylococcus aureus and Candida albicans .
  • Antiviral Activity : The compound has also demonstrated effectiveness against viral infections. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as a valuable reagent in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows it to be used in:

  • Cyclization Reactions : The compound can participate in cyclization processes to form more complex structures that are often useful in drug development.
  • Functional Group Transformations : It can facilitate the introduction of functional groups into organic molecules through electrophilic aromatic substitution reactions .

Photodynamic Therapy (PDT)

Photosensitizer in Cancer Treatment

Photodynamic therapy is an innovative approach to cancer treatment that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. The compound's structural characteristics make it suitable as a photosensitizer :

  • Mechanism of Action : Upon exposure to light of specific wavelengths, the compound generates singlet oxygen and other reactive species that can induce apoptosis in cancer cells .
  • Clinical Applications : Preliminary studies suggest that this xanthene derivative could be effective in targeting tumors while minimizing damage to surrounding healthy tissues. Its application in PDT is particularly promising for skin cancers and other accessible tumors.

Data Table: Summary of Applications

Application AreaKey ActivitiesReferences
Medicinal ChemistryAntimicrobial and antiviral ,
Organic SynthesisCyclization reactions; functional group transformations
Photodynamic TherapyPhotosensitizer for cancer treatment ,

Case Study 1: Antimicrobial Efficacy

A study conducted by Ashry et al. (2006) evaluated the antimicrobial properties of various xanthene derivatives including the compound . The results indicated a significant inhibition of bacterial growth at varying concentrations.

Case Study 2: Photodynamic Therapy

Research by Ion (1997) explored the use of xanthene derivatives as photosensitizers in PDT. The study highlighted the compound's ability to induce cell death in cancerous cells when activated by light.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is governed by:

  • Enolizable β-diketone moieties : Participate in keto-enol tautomerism, enabling Michael additions or electrophilic substitutions.

  • Methoxyphenyl group : Directs electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group.

Oxidation Reactions

The xanthene core can undergo oxidative dehydrogenation under acidic conditions to form aromatic xanthene derivatives, though specific data for this compound remains undocumented.

Reduction Reactions

The carbonyl groups are reducible using agents like NaBH₄ or LiAlH₄ , yielding diol intermediates. Such reductions are critical for generating analogs with modified biological activity.

Mechanistic Pathways

The synthesis proceeds through:

  • Knoevenagel adduct formation : Enolization of dimedone followed by condensation with 3-methoxybenzaldehyde.

  • Michael addition : A second dimedone molecule attacks the α,β-unsaturated intermediate.

  • Cyclization : Intramolecular hemiacetal formation yields the xanthene-dione scaffold .

Comparative Reactivity with Analogues

The 3-methoxyphenyl substituent influences reactivity differently than para-substituted analogs:

Table 2: Substituent Effects on Reaction Yields

SubstituentPositionCatalystYield
4-MethoxyphenylParaCitric acid72%
3-MethoxyphenylMetaDBN.HSO₄88%
4-BromophenylParaDBN.HSO₄87%

Meta-substituted derivatives (e.g., 3-methoxy) show marginally higher yields due to reduced steric hindrance during cyclization .

Comparison with Similar Compounds

Comparison with Structural Analogues

Antioxidant Activity
  • Compound 2 (3',4'-dihydroxyphenyl substituent): Exhibited the highest antioxidant activity (80% inhibition) among synthesized derivatives due to electron-donating hydroxyl groups enhancing radical scavenging. In contrast, Compound 1 (2',3'-dihydroxyphenyl) showed 20% lower activity, highlighting the importance of substituent position .
  • 9-(3-Methoxyphenyl) derivative : The methoxy group is less polar than hydroxyl, likely reducing antioxidant potency compared to Compound 2. However, its lipophilicity may improve membrane permeability in drug formulations.
Anticancer Activity
  • Compound 124 (2-hydroxyphenyl substituent): Demonstrated IC50 values of 23–38 μM against three cancer cell lines, attributed to the hydroxyl group’s ability to chelate metal ions or interact with cellular targets .
  • 9-(3,4-Dimethoxyphenyl) derivative : Showed marked inhibition of A549 lung cancer cells, suggesting methoxy groups enhance bioavailability or target affinity compared to hydroxylated analogues .
  • 9-(3-Methoxyphenyl) derivative : The single methoxy group may offer intermediate activity between hydroxyl and dimethoxy derivatives, balancing solubility and target engagement.
Antimicrobial Activity
  • Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibited stronger antimicrobial effects due to increased electrophilicity . The 3-methoxyphenyl analogue’s electron-donating methoxy group may reduce this activity but improve selectivity.

Physicochemical Properties

  • Lipophilicity : Methoxy groups increase logP compared to hydroxylated analogues, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Thermal Stability : Crystallographic studies of 9-(4-hydroxy-3-methoxyphenyl) derivatives reveal stable hydrogen-bonded networks, whereas 3-methoxyphenyl analogues may exhibit different packing due to reduced polarity .

Corrosion Inhibition

  • ZM-4 (4-bromophenyl substituent): Demonstrated superior corrosion inhibition (90% efficiency) on mild steel in HCl due to bromine’s strong adsorption on metal surfaces .
  • 9-(3-Methoxyphenyl) derivative : Expected to show moderate inhibition (~75%) as methoxy groups provide weaker adsorption than halogens but better than alkyl chains.

Key Trends

Substituent Position : Para-substituted derivatives (e.g., 4-chloro, 4-hydroxy) generally exhibit higher biological and chemical activity than meta-substituted analogues due to symmetry and electronic effects.

Catalyst Efficiency: Dendritic mesoporous nanosilica (KCC-1) and ionic liquids (BMIB) achieve near-quantitative yields in xanthene synthesis, outperforming traditional catalysts like Amberlyst-15 .

Mechanistic Insights : Methoxy groups stabilize intermediates via resonance during cyclocondensation, reducing side reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 9-(3-methoxyphenyl)-substituted xanthene diones, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted aldehydes. For example, glacial acetic acid at reflux (110–120°C) is commonly used to promote cyclization . Catalyst choice significantly impacts efficiency; immobilized Lewis acidic ionic liquids (e.g., Hal-Py-SO3H) reduce reaction times (<1 hour) and improve yields (>90%) under solvent-free conditions . Key variables include temperature, molar ratios of reactants (e.g., 1:2 aldehyde:dimedone), and catalyst recyclability .

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • 1H NMR : Characteristic signals include δ 4.45 (s, CH bridge), 3.66 (s, OCH3), and multiplets for methyl/methylene groups (δ 1.02–2.23) .
  • IR : Peaks at 1662 cm⁻¹ (C=O stretching) and 824 cm⁻¹ (para-substituted phenyl C–H bending) confirm functional groups .
  • X-ray Crystallography : Asymmetric units reveal envelope/boat conformations of cyclohexane/pyran rings and dihedral angles between aromatic and core systems (e.g., 84–87°), validated via C–H⋯O hydrogen bonding networks .

Q. What preliminary biological activities have been reported for xanthene dione derivatives?

  • Findings : Xanthene derivatives exhibit anti-proliferative activity against cancer cell lines (IC50: 23–38 μM) via apoptosis induction . Anti-inflammatory and antiviral properties are attributed to interactions with cellular kinases or viral proteases, though structure-activity relationships (SAR) require further elucidation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in sterically hindered xanthene diones?

  • Design Strategies :

  • Catalyst Engineering : Solid acid catalysts like [(NiFe2O4@Cu)(H+-Mont)] enhance selectivity for bulky aryl aldehydes by providing Brønsted/Lewis acid dual sites, achieving >85% yield at 90°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient aldehydes, while microwave irradiation reduces reaction times .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., enolization vs. cyclization) .

Q. How do crystallographic data resolve contradictions in reported conformational dynamics of the xanthene core?

  • Data Analysis :

  • Crystal Packing : Two independent molecules (A and B) in the asymmetric unit show divergent dimethoxyphenyl planarity (molecule A: planar; molecule B: twisted by 103.4°) due to C–H⋯O interactions .
  • Torsional Flexibility : Pyran rings adopt boat conformations under steric strain from 3,6-dimethyl groups, validated via Cremer-Pople puckering parameters .
  • Implications : Conformational variability may explain discrepancies in biological activity assays across studies .

Q. What computational or experimental approaches are recommended to reconcile conflicting bioactivity data in structurally similar derivatives?

  • Methodological Framework :

  • Docking Studies : Compare binding affinities of 3-methoxy vs. 4-chlorophenyl analogs to targets like topoisomerase II or COX-2 .
  • Metabolic Profiling : Use LC-HRMS to identify metabolites (e.g., demethylation or glucuronidation) that alter in vitro vs. in vivo efficacy .
  • SAR Mapping : Systematic substitution at the 3-methoxy position (e.g., halogenation, alkylation) can isolate electronic vs. steric effects on cytotoxicity .

Q. How do catalyst immobilization strategies impact the sustainability and scalability of xanthene dione synthesis?

  • Comparative Analysis :

  • Reusability : Perlite-supported ionic liquids retain >90% activity after 5 cycles, reducing waste vs. homogeneous catalysts .
  • E-factor Reduction : Solvent-free protocols using Mn(III)-based catalysts lower E-factors from 12.5 (traditional methods) to <2.0 via minimized purification .
  • Lifecycle Assessment : Metrics like atom economy (87% for optimized routes) and energy consumption (kWh/mol) should be tracked for green chemistry validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
9-(3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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